molecular formula C11H9NO3 B1587335 Ethyl 4-cyanobenzoylformate CAS No. 302912-31-8

Ethyl 4-cyanobenzoylformate

Cat. No. B1587335
M. Wt: 203.19 g/mol
InChI Key: MGBZXMQPYAYPIQ-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobenzoylformate (ECBF) is a chemical compound comprised of a cyano group bonded to a benzoyl group, and an ethyl group bonded to the benzoyl group. This compound has been studied extensively in recent years, as it has been found to have a wide range of applications in the scientific and medical fields. ECBF has been studied for its potential to be used as a synthetic intermediate in organic synthesis, as a potential therapeutic agent, and as a biochemical and physiological effector.

Scientific Research Applications

1. Synthesis of Functional Polymers

Ethyl 4-cyanobenzoylformate derivatives, like Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, have been synthesized and used in the production of functional polymers. These derivatives are utilized in creating new monomers that can be homopolymerized or copolymerized with other substances, such as styrene and methyl methacrylate, for various applications in polymer chemistry (Sumida & Vogl, 1981).

2. Environmental Studies of UV Filters

Ethyl 4-cyanobenzoylformate derivatives, particularly Ethyl-4-aminobenzoate (Et-PABA), have been studied for their environmental behavior. Research focused on the occurrence of Et-PABA in environmental waters and evaluated its transformation products and environmental fate. This is crucial for understanding the ecological impact of UV filters used in skin-care products (Li et al., 2017).

3. Drug Metabolism Studies

Ethyl 4-cyanobenzoylformate derivatives, such as parabens (ethyl 4-hydroxybenzoate), have been a subject of interest in the study of drug metabolism, specifically in understanding their biotransformation in the human liver. This research is essential for pharmaceutical development and safety assessment (Abbas et al., 2010).

4. Synthesis of Diverse Heterocycles

Ethyl 4-cyanobenzoylformate derivatives are used as intermediates in the synthesis of a wide range of heterocycles. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing trifluoromethyl heterocycles, which have diverse applications in organic chemistry (Honey et al., 2012).

5. Antimicrobial and Antioxidant Studies

Derivatives of ethyl 4-cyanobenzoylformate, like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and studied for their antimicrobial and antioxidant properties. Such studies are significant for the development of new pharmaceuticals and health-related products (Raghavendra et al., 2016).

6. Electrochemical Sensing Applications

Research into the electrochemical behavior of parabens, including ethyl 4-hydroxybenzoate, at boron-doped diamond electrodes has been conducted. This work is relevant for developing new methods for detecting and analyzing such compounds in various media, including water systems (Radovan et al., 2008).

properties

IUPAC Name

ethyl 2-(4-cyanophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZXMQPYAYPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398942
Record name Ethyl 4-cyanobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyanobenzoylformate

CAS RN

302912-31-8
Record name Ethyl 4-cyanobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Kratzer, M Pukl, S Egger… - Microbial Cell …, 2008 - microbialcellfactories.biomedcentral …
… Time courses of reduction of ethyl 4-cyanobenzoylformate were characterized by a sharp … We incubated 100 mM ethyl 4-cyanobenzoylformate identically as in Figure 2 but in the …
R Kratzer, S Egger, B Nidetzky - Biotechnology and …, 2008 - Wiley Online Library
… Time courses of conversion of ethyl 4-cyanobenzoylformate are shown in Figure 1. The … We incubated ethyl 4-cyanobenzoylformate identically as in Figure 1 but in the absence of yeast …
Number of citations: 16 onlinelibrary.wiley.com
C Krump, M Vogl, L Brecker, B Nidetzky… - … Engineering, Design & …, 2014 - academic.oup.com
… The ∼43-fold increased turnover number for the reduction of ethyl 4-cyanobenzoylformate by mutated CtXR suggests a large change in microscopic rate constants as compared with …
Number of citations: 6 academic.oup.com
C Gruber, S Krahulec, B Nidetzky… - Biotechnology …, 2013 - Wiley Online Library
… Substrate (5.0 mM; o-chloroacetophenone or ethyl 4-cyanobenzoylformate) was dissolved in ethanol prior to dilution in buffer (50 mM potassium phosphate, pH 7.0) to a final ethanol …
Number of citations: 8 onlinelibrary.wiley.com
G de Gonzalo - Presented at the 21st International …, 2017 - pdfs.semanticscholar.org
… The cyanosilylation of ethyl 4-cyanobenzoylformate 3a occurred with 93% conversion after 24 hours, recovering (–)-3b with 62% ee. A heteroaromatic α-ketoester as 4a was also …
Number of citations: 4 pdfs.semanticscholar.org
MJ Rozema, AW Kruger, BD Rohde, B Shelat… - Tetrahedron, 2005 - Elsevier
… A suitably equipped reaction vessel was charged with ethyl 4-cyanobenzoylformate 8 (2.94 kg, 14.5 mol), xylene (2.94 kg), (1R,2S,5R)-(−)-menthol (3.39 kg, 21.7 mol, 1.5 equiv), and Ti(…
Number of citations: 15 www.sciencedirect.com
MM Alcaide, FMF Santos, VF Pais… - The Journal of …, 2017 - ACS Publications
A series of boronic acid derived salicylidenehydrazone (BASHY) complexes was prepared and photophysically characterized. The dye platform can be modified by (a) electronic tuning …
Number of citations: 31 pubs.acs.org
G de Gonzalo, A Franconetti, R Fernández… - Carbohydrate …, 2018 - Elsevier
… Ethyl 2-cyano-2-(4-cyanophenyl)-2-[(trimethylsilyl)oxy]acetate, 3b: Prepared from ethyl 4-cyanobenzoylformate 3a, using catalyst II in toluene at -30 C. Yellow pale oil. H NMR (300 MHz, …
Number of citations: 10 www.sciencedirect.com
D Dennewald, D Weuster‐Botz - Ionic Liquids in …, 2012 - Wiley Online Library
… Kratzer et al. analyzed the synthesis of ethyl (R)-4-cyanomandelate through reduction of ethyl 4-cyanobenzoylformate, an aromatic α-keto ester (Scheme 7.15). 85 This reaction is …
Number of citations: 5 onlinelibrary.wiley.com
SA Gangu, LR Weatherley… - Current Organic …, 2009 - ingentaconnect.com
Whole-cell biocatalysis has a number of advantages for efficient chemical syntheses in light of modern principles of sustainable (“green”) chemistry and engineering. However, issues of …
Number of citations: 52 www.ingentaconnect.com

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